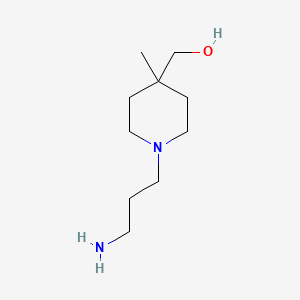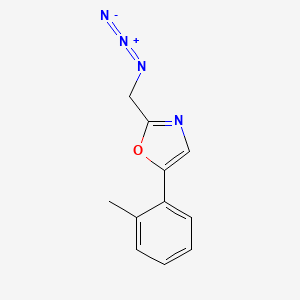
2-(Azidomethyl)-5-(o-tolyl)oxazole
概要
説明
2-(Azidomethyl)-5-(o-tolyl)oxazole is an organic compound that features an azide group attached to a methyl group, which is further connected to an oxazole ring substituted with an o-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(o-tolyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions. For instance, a halomethyl oxazole derivative can be reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the presence of the azide group, which can be potentially explosive.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-5-(o-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azide group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
科学的研究の応用
2-(Azidomethyl)-5-(o-tolyl)oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Azidomethyl)-5-(o-tolyl)oxazole largely depends on the specific reactions it undergoes. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in various chemical transformations and applications.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(Azidomethyl)-5-(p-tolyl)oxazole: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(Azidomethyl)-5-(m-tolyl)oxazole: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
2-(Azidomethyl)-5-(o-tolyl)oxazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its meta and para counterparts.
特性
IUPAC Name |
2-(azidomethyl)-5-(2-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-4-2-3-5-9(8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHVBFRDEQZMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


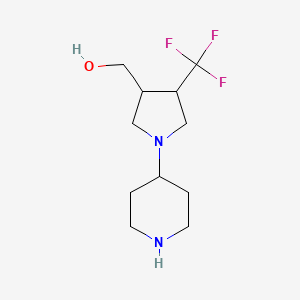
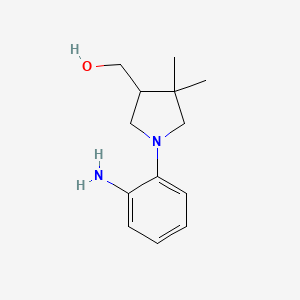
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)
![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)
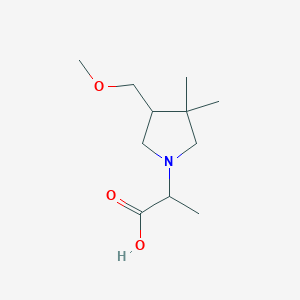
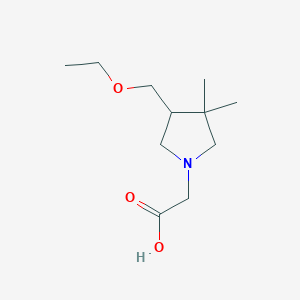

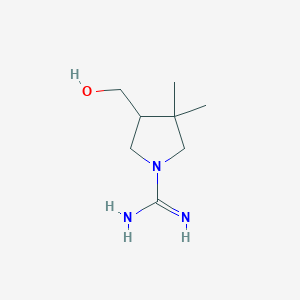
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)

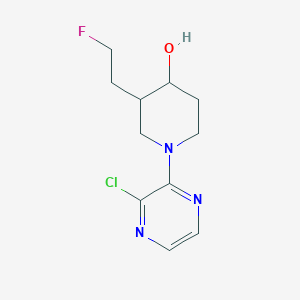
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
